molecular formula C11H10N2O2 B3102810 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 142598-53-6

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3102810
CAS No.: 142598-53-6
M. Wt: 202.21 g/mol
InChI Key: BNJPPGUQUVZCBA-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in the field of agrochemistry and pharmaceutical sciences. This compound features a pyrazole core structure that is a privileged scaffold in the design of active molecules. Pyrazole-4-carboxylic acid derivatives, such as the widely studied 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have demonstrated significant importance as succinate dehydrogenase (SDH) inhibitors . These inhibitors are a major class of fungicides that target mitochondrial function in phytopathogenic fungi, and the pyrazole-carboxylic acid moiety serves as a critical head group for constructing such molecules . The presence of the carboxylic acid functional group on the pyrazole ring makes this compound a versatile building block for synthetic chemistry. It can be readily converted into acid chlorides and subsequently coupled with various amine-containing fragments to generate amide libraries for biological screening . This structure-activity relationship approach is fundamental for developing new compounds with optimized efficacy. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-methyl-4-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(11(14)15)9(7-12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJPPGUQUVZCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole-5-carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid 1-CH₃, 4-Ph, 5-COOH C₁₁H₁₀N₂O₂ Standard structure; moderate lipophilicity N/A
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 4-CH₃, 5-COOH C₁₁H₁₀N₂O₂ Isomeric substitution; mp 136°C
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-p-Tolyl, 4-CF₃, 5-COOH C₁₂H₉F₃N₂O₂ Electron-withdrawing CF₃; enhanced acidity
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 4-NH₂, 5-COOH C₁₀H₉N₃O₂ Amino group improves solubility
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-C₃H₇, 4-NO₂, 5-COOH C₈H₁₁N₃O₄ Nitro group increases reactivity
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 3-p-Tolyl, 5-COOH C₁₁H₁₀N₂O₂ Altered substitution pattern; steric effects
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-p-MeOPh, 3-CH₃, 5-COOH C₁₂H₁₂N₂O₃ Methoxy group enhances lipophilicity

Physicochemical Properties

  • Melting Points: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 136°C, similar to the parent compound . Derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) exhibit higher melting points due to increased intermolecular interactions .
  • Acidity :
    • The trifluoromethyl group in 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid lowers the pKa of the carboxylic acid, enhancing its ionization in physiological conditions .
  • Solubility: Amino-substituted analogs (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) show improved aqueous solubility due to the polar NH₂ group .

Biological Activity

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

This compound is a pyrazole derivative characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a carboxylic acid functional group at the 5-position. Its molecular formula is C_10H_10N_2O_2, and it has a molecular weight of 194.20 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). In vitro assays revealed that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Cancer Cell Line IC50 (µM)
MDA-MB-23115
A54920
HT-2925

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Immune Response : By inhibiting pro-inflammatory cytokines, it helps regulate immune responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Bacterial Infections : In a murine model of bacterial infection, treatment with this compound significantly reduced bacterial load compared to controls.
  • Cancer Treatment Model : In xenograft models using human breast cancer cells, administration of the compound resulted in reduced tumor size and increased survival rates among treated mice.

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, a pyrazole-4-carboxylic acid derivative was prepared by reacting ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . Optimization of substituent positions (e.g., methyl and phenyl groups) requires careful selection of starting materials and reaction conditions, such as solvent polarity and temperature, to control regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related pyrazole-carboxylic acids, single-crystal X-ray diffraction (SXRD) has resolved bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) . Complementary techniques like IR and NMR spectroscopy validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) and proton environments (e.g., aromatic protons in ¹H-NMR) .

Q. What are the key physical and chemical properties critical for characterization?

Melting points (e.g., 212–216°C for analogous compounds), solubility in polar solvents (e.g., DMSO), and molecular weight (202.20 g/mol) are essential for purity assessment . Chromatographic methods (HPLC, TLC) and elemental analysis further verify compositional integrity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental and computational spectral data?

Discrepancies often arise from approximations in density functional theory (DFT) calculations. For instance, vibrational frequencies computed using B3LYP/6-31G(d) may deviate slightly from experimental IR due to solvent effects or anharmonicity. Calibration with scaling factors and inclusion of solvent models (e.g., PCM) improve agreement . Comparing experimental X-ray bond lengths with DFT-optimized geometries also validates computational protocols .

Q. What strategies optimize reaction yields in the synthesis of pyrazole-carboxylic acid derivatives?

Yield optimization involves:

  • Catalyst screening : Pd(PPh₃)₄ enhances coupling reactions in Suzuki-Miyaura steps for aryl substitutions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
  • Purification techniques : Column chromatography with gradients of ethyl acetate/hexane isolates pure products .

Q. How do structural modifications influence biological activity in pyrazole-carboxylic acid analogs?

Substituent effects are studied via structure-activity relationship (SAR) models. For example:

  • Electron-withdrawing groups (e.g., nitro) at the 4-position enhance anti-inflammatory activity by modulating electron density .
  • Methyl groups at the 1-position improve metabolic stability by steric hindrance of enzymatic degradation . Biological assays (e.g., COX-2 inhibition) and docking studies correlate structural features with activity .

Q. What are the challenges in crystallizing pyrazole-carboxylic acids, and how are they addressed?

Challenges include polymorphism and solvent inclusion. Techniques to overcome these:

  • Slow evaporation : Using mixed solvents (e.g., methanol/water) promotes single-crystal growth .
  • Seeding : Introducing microcrystals from analogous compounds guides lattice formation .
  • Temperature ramping : Gradual cooling reduces defects .

Methodological Guidance

Q. How to analyze tautomeric equilibria in solution for pyrazole-carboxylic acids?

Use variable-temperature NMR to monitor proton exchange between tautomers. For example, ¹H-NMR at 298 K vs. 323 K reveals shifts in aromatic proton signals, indicating tautomeric populations . Computational studies (e.g., Gibbs free energy calculations) complement experimental data .

Q. What computational methods predict electronic properties relevant to catalytic applications?

Frontier molecular orbital (FMO) analysis via DFT (e.g., HOMO-LUMO gaps) identifies electron-rich sites for electrophilic attack. Natural bond orbital (NBO) analysis quantifies charge distribution, guiding catalyst design .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies:

  • Standardized protocols : Use established assays (e.g., MTT for cytotoxicity) .
  • Meta-analysis : Compare IC₅₀ values across studies with similar substituents .
  • Control experiments : Validate purity (>95% by HPLC) to exclude impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid
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1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid

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